Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of ((1S,2S)-2-Aminocyclopentyl)methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of ((1S,2S)-2-Aminocyclopentyl)methanol
Executive Summary
As modern drug discovery increasingly relies on structurally rigid, sp³-rich chiral building blocks, ((1S,2S)-2-Aminocyclopentyl)methanol has emerged as a critical scaffold. This cyclic amino alcohol combines a highly defined stereochemical architecture with bifunctional reactivity, making it an ideal pharmacophore for kinase inhibitors and neurological therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its integration into oncological signaling pathways.
Stereochemical Architecture & Structural Dynamics
The molecular framework of ((1S,2S)-2-Aminocyclopentyl)methanol consists of a cyclopentane ring substituted at adjacent carbons (1,2-position) with a hydroxymethyl group (-CH₂OH) and a primary amine (-NH₂)[1].
From a conformational perspective, the cyclopentane ring adopts an envelope conformation to minimize Pitzer (torsional) strain. The (1S,2S) absolute configuration dictates a trans relationship between the two substituents. In our experience, a critical mechanistic consideration during derivative design is that the trans-1,2-disubstitution allows the bulky hydroxymethyl and amino groups to adopt a pseudo-diequatorial arrangement. This minimizes 1,3-diaxial steric clashes, rendering the (1S,2S) isomer thermodynamically stable but synthetically challenging to isolate from racemic mixtures without rigorous chiral resolution[1].
Physicochemical Properties
Understanding the quantitative physical properties of this compound is essential for optimizing downstream reactions, particularly regarding solvent selection and phase-transfer dynamics. The high Topological Polar Surface Area (TPSA) indicates strong hydrogen-bonding capabilities, which is advantageous for target-protein interactions but requires careful handling during aqueous workups[2].
| Property | Value | Method / Source |
| IUPAC Name | [(1S,2S)-2-aminocyclopentyl]methanol | Lexichem TK / PubChem[2] |
| CAS Number | 359586-62-2 | EvitaChem Database[1] |
| Molecular Formula | C₆H₁₃NO | Computed[1][2] |
| Molecular Weight | 115.17 g/mol | Computed[1][2] |
| Exact Mass | 115.0997 Da | PubChem 2.2[2] |
| Topological Polar Surface Area | 46.3 Ų | Cactvs 3.4.8.18[2] |
| Boiling Point | ~160 °C (Estimated) | Extrapolated[1] |
| Appearance | Colorless liquid to low-melting solid | Empirical Observation[1] |
Synthetic Methodology & Self-Validating Protocol
Traditional syntheses relying on cyclopentene oxide aminolysis often yield racemic mixtures that require tedious chromatographic separation[1]. As an alternative, the reduction of chirally resolved (1S,2S)-2-aminocyclopentanecarboxylic acid derivatives provides a highly scalable and stereoretentive pathway.
Fig 1: Synthetic workflow for ((1S,2S)-2-Aminocyclopentyl)methanol via hydride reduction.
Step-by-Step Protocol: Hydride Reduction of the Methyl Ester
This protocol describes the reduction of (1S,2S)-methyl 2-aminocyclopentanecarboxylate to the target amino alcohol.
1. Reaction Setup & Causality:
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Step: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.
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Causality: Anhydrous THF is selected due to its optimal coordination with the lithium cation, which enhances the electrophilicity of the ester carbonyl. Initiating at 0 °C controls the highly exothermic nature of the primary hydride transfer, preventing solvent boiling and minimizing potential epimerization of the stereocenters.
2. Substrate Addition:
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Step: Dissolve the (1S,2S)-methyl 2-aminocyclopentanecarboxylate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: Dropwise addition prevents thermal runaway. Warming to room temperature provides the activation energy required to complete the reduction of the intermediate aldehyde to the final primary alcohol.
3. In-Process Control (IPC) - Self-Validation System:
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Step: Quench a 50 µL reaction aliquot in 0.5 mL methanol. Analyze via TLC (Eluent: DCM:MeOH:NH₄OH 90:9:1).
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Validation: The complete disappearance of the ester starting material and the appearance of a baseline-resolved, Ninhydrin-positive spot (deep purple) confirms the successful formation of the primary amine product. LC-MS should validate the [M+H]⁺ peak at m/z 116.1.
4. Fieser Workup & Isolation:
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Step: Re-cool the reaction to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of distilled H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad and concentrate the filtrate in vacuo.
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Causality: The classic Fieser workup is strictly required here. Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that irreversibly traps the highly polar, water-soluble amino alcohol. The Fieser method generates a granular aluminate salt, allowing the product to remain freely dissolved in the organic phase for high-yield recovery.
Pharmacological Utility: Kinase Inhibition Pathways
((1S,2S)-2-Aminocyclopentyl)methanol is frequently utilized as a chiral directing group in the synthesis of complex heterocyclic therapeutics, notably azacarboline derivatives targeting Pim kinases[3].
Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases overexpressed in various hematological malignancies. They promote cancer cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD[3]. By incorporating the rigid (1S,2S)-2-aminocyclopentyl)methanol scaffold into an inhibitor, researchers achieve precise spatial orientation within the ATP-binding pocket of the kinase, leading to competitive inhibition.
Fig 2: Mechanism of Pim kinase inhibition restoring BAD-mediated apoptosis.
Safety, Handling, and Storage
As a low-molecular-weight aliphatic amine, this compound exhibits primary hazards typical of its class. According to GHS classifications[2], it is categorized as an irritant.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocol: The compound should be stored at 2–8 °C under an inert argon atmosphere. Because the primary amine is susceptible to atmospheric oxidation and can absorb ambient CO₂ to form carbamate salts, containers must be tightly sealed and desiccated[1][2].
References
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cis-(2-Amino-cyclopentyl)-methanol | C6H13NO | CID 13514420 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- CA2756152A1 - 9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives, preparation and therapeutic application Source: Google Patents URL
